2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
The synthesis of 2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-(allyloxy)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These metal complexes can interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other similar compounds, such as:
- 3-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3-(benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-(allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct properties and potential applications.
Properties
CAS No. |
769142-48-5 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C18H19N3OS/c1-3-11-22-17-10-5-4-8-15(17)13-19-21-18(23)20-16-9-6-7-14(2)12-16/h3-10,12-13H,1,11H2,2H3,(H2,20,21,23)/b19-13+ |
InChI Key |
AEEQFUHWMALFAI-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2OCC=C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
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